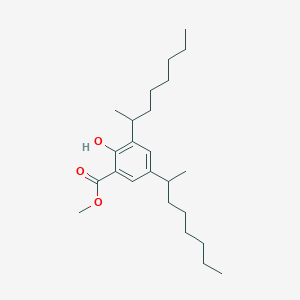
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.57 g/mol . This compound is characterized by the presence of a benzoate ester functional group, substituted with two octan-2-yl groups and a hydroxyl group at the 2-position of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate typically involves esterification reactions. One common method is the esterification of 2-hydroxy-3,5-di(octan-2-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxybenzoate: Similar structure but lacks the octan-2-yl groups.
Ethyl 2-hydroxy-3,5-di(octan-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate is unique due to the presence of two octan-2-yl groups, which can influence its physical and chemical properties, such as solubility and reactivity
Eigenschaften
Molekularformel |
C24H40O3 |
|---|---|
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
methyl 2-hydroxy-3,5-di(octan-2-yl)benzoate |
InChI |
InChI=1S/C24H40O3/c1-6-8-10-12-14-18(3)20-16-21(19(4)15-13-11-9-7-2)23(25)22(17-20)24(26)27-5/h16-19,25H,6-15H2,1-5H3 |
InChI-Schlüssel |
DBYKHXLFQYSXSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)C(=O)OC)O)C(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















